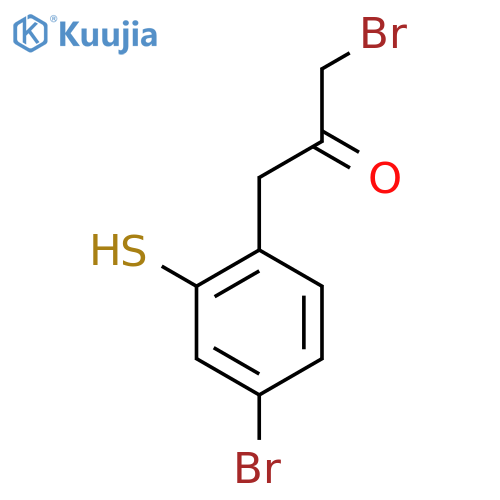

Cas no 1806540-45-3 (1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one)

1806540-45-3 structure

商品名:1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one

CAS番号:1806540-45-3

MF:C9H8Br2OS

メガワット:324.03221988678

CID:4792458

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one

-

- インチ: 1S/C9H8Br2OS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2

- InChIKey: CSAKQODQKSJFPP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)S)CC(CBr)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 18.1

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016127-500mg |

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |

1806540-45-3 | 97% | 500mg |

823.15 USD | 2021-05-31 | |

| Alichem | A013016127-250mg |

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |

1806540-45-3 | 97% | 250mg |

475.20 USD | 2021-05-31 | |

| Alichem | A013016127-1g |

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |

1806540-45-3 | 97% | 1g |

1,549.60 USD | 2021-05-31 |

1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1806540-45-3 (1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量